Welcome to the BenchChem Online Store!
molecular formula C11H14N2O4 B8560574 Ethyl 2-(2-methyl-6-nitropyridin-3-yl)propanoate

Ethyl 2-(2-methyl-6-nitropyridin-3-yl)propanoate

Cat. No. B8560574
M. Wt: 238.24 g/mol
InChI Key: JYJGAFFENPIKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09206199B2

Procedure details

A mixture of tert-butyl ethyl methyl(2-methyl-6-nitropyridin-3-yl)propanedioate (2.8 g, 8 mmol) in a mixed solution of TFA/DCM (30 mL/30 mL) was stirred over night at room temperature. The mixture was concentrated under reduce pressure to give ethyl 2-(2-methyl-6-nitropyridin-3-yl)propanoate.
Name
tert-butyl ethyl methyl(2-methyl-6-nitropyridin-3-yl)propanedioate
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:15]1[C:16]([CH3:24])=[N:17][C:18]([N+:21]([O-:23])=[O:22])=[CH:19][CH:20]=1)(C(OCC)=O)[C:3]([O:5][C:6](C)(C)[CH3:7])=[O:4]>C(O)(C(F)(F)F)=O.C(Cl)Cl>[CH3:24][C:16]1[C:15]([CH:2]([CH3:1])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:20][CH:19]=[C:18]([N+:21]([O-:23])=[O:22])[N:17]=1 |f:1.2|

Inputs

Step One
Name
tert-butyl ethyl methyl(2-methyl-6-nitropyridin-3-yl)propanedioate
Quantity
2.8 g
Type
reactant
Smiles
CC(C(=O)OC(C)(C)C)(C(=O)OCC)C=1C(=NC(=CC1)[N+](=O)[O-])C
Name
TFA DCM
Quantity
30 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O.C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC=C1C(C(=O)OCC)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.